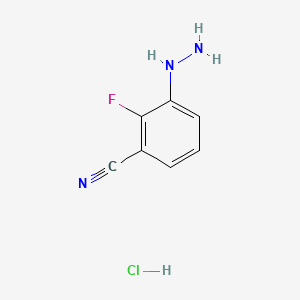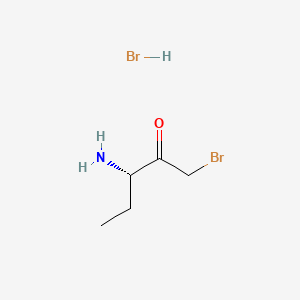![molecular formula C8H8N2O B6609060 3-[(3H-diazirin-3-yl)methyl]phenol CAS No. 2866356-02-5](/img/structure/B6609060.png)
3-[(3H-diazirin-3-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3H-diazirin-3-yl)methyl]phenol is a chemical compound that has garnered significant interest in scientific research due to its unique structure and reactivity. This compound contains a diazirine group, which is a three-membered ring consisting of one carbon and two nitrogen atoms. The presence of the diazirine group makes it a valuable tool in various applications, particularly in photolabeling and crosslinking studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3H-diazirin-3-yl)methyl]phenol typically involves the following steps:
Oximation: The starting material, a ketone, is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation or Mesylation: The oxime is then treated with tosyl chloride or mesyl chloride to form a tosyl or mesyl oxime.
Ammonia Treatment: The tosyl or mesyl oxime is treated with ammonia to produce a diaziridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3H-diazirin-3-yl)methyl]phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Photolysis: UV light (around 360 nm) is commonly used to induce photolysis.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Photolysis: The major products are carbene insertion products, which can vary depending on the substrate.
Substitution: The major products are substituted phenols.
Aplicaciones Científicas De Investigación
3-[(3H-diazirin-3-yl)methyl]phenol has a wide range of applications in scientific research:
Photolabeling: Used to study protein-protein and protein-ligand interactions by forming covalent bonds with nearby molecules upon UV irradiation.
Drug Discovery: Employed in the identification of drug targets and binding sites.
Protein-Protein Interactions: Utilized to investigate the interactions between proteins in complex biological systems.
Industrial Applications: Used in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(3H-diazirin-3-yl)methyl]phenol primarily involves the formation of a reactive carbene intermediate upon UV irradiation. This carbene can insert into various bonds, forming covalent linkages with nearby molecules. This property makes it an effective tool for studying molecular interactions and mapping binding sites .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3H-diazirin-3-yl)methyl]phenol
- 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide
Uniqueness
3-[(3H-diazirin-3-yl)methyl]phenol is unique due to its specific structure, which combines a diazirine group with a phenolic hydroxyl group. This combination allows for versatile reactivity and makes it particularly useful in photolabeling and crosslinking studies .
Propiedades
IUPAC Name |
3-(3H-diazirin-3-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-3-1-2-6(4-7)5-8-9-10-8/h1-4,8,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTBERPVVOTAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC2N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
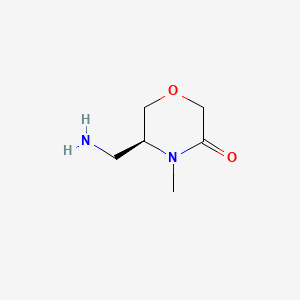
![[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol](/img/structure/B6609000.png)
![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)
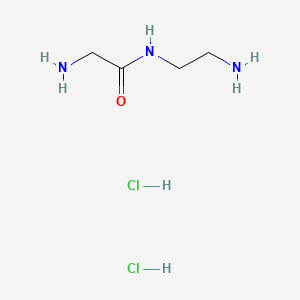
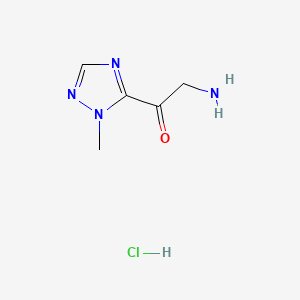
![2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid](/img/structure/B6609035.png)
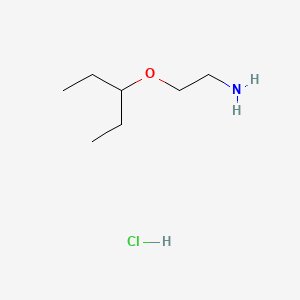

![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
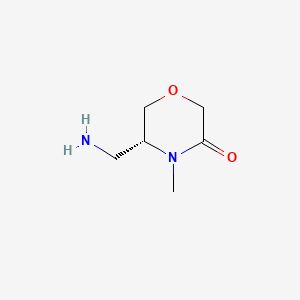
![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)
